molecular formula C19H28ClNO6 B12776573 Sinomenine hydrochloride dihydrate CAS No. 6106-69-0

Sinomenine hydrochloride dihydrate

Cat. No.: B12776573
CAS No.: 6106-69-0
M. Wt: 401.9 g/mol
InChI Key: BANVYLHEYYLNHA-NRDHZRBOSA-N
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Description

X-ray Crystallographic Analysis of the Dihydrate Form

X-ray diffraction studies reveal that sinomenine hydrochloride dihydrate crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 7.209 Å, b = 3.786 Å, c = 25.109 Å, and β = 103.22°. The asymmetric unit contains one sinomenine cation, one chloride counterion, and two water molecules of crystallization. The morphinan core adopts a rigid tetracyclic conformation stabilized by intramolecular hydrogen bonds between the hydroxyl group at C4 and the carbonyl oxygen at C6 (O···H distance: 1.82 Å).

The stereochemical configuration is defined as (1R,9S,10S), with the methyl group at N17 occupying an axial position relative to the piperidine ring. The two water molecules form a hydrogen-bonded network connecting adjacent chloride ions via O–H···Cl interactions (bond length: 3.11 Å), which stabilizes the crystal lattice.

Table 1: Crystallographic parameters of this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell volume 667.14 ų
Z value 4
Density (calculated) 1.53 g/cm³

Comparative Analysis of Hydrated vs. Anhydrous Forms

The dihydrate form exhibits distinct physicochemical differences compared to anhydrous sinomenine hydrochloride (C₁₉H₂₃NO₄·HCl). Hydration reduces the melting point from 248–250°C (anhydrous) to 215–218°C (dihydrate) due to lattice energy disruption by water molecules. The hydrated form demonstrates improved solubility in polar solvents, with aqueous solubility increasing from 12.7 mg/mL (anhydrous) to 34.6 mg/mL (dihydrate) at 25°C.

Table 2: Hydrated vs. anhydrous form comparison

Property Dihydrate Anhydrous
Molecular weight 401.9 g/mol 365.85 g/mol
Water content 8.96% (theoretical) 0%
Hygroscopicity Low Moderate

Properties

CAS No.

6106-69-0

Molecular Formula

C19H28ClNO6

Molecular Weight

401.9 g/mol

IUPAC Name

(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;dihydrate;hydrochloride

InChI

InChI=1S/C19H23NO4.ClH.2H2O/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19;;;/h4-5,9,12-13,22H,6-8,10H2,1-3H3;1H;2*1H2/t12-,13+,19-;;;/m1.../s1

InChI Key

BANVYLHEYYLNHA-NRDHZRBOSA-N

Isomeric SMILES

CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC.O.O.Cl

Canonical SMILES

CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC.O.O.Cl

Origin of Product

United States

Preparation Methods

Eye Drops Preparation

  • Raw Materials: Sinomenine hydrochloride (10-40 weight parts), sodium sulfite (0.5-5 weight parts), disodium edetate (0.1-0.5 weight parts), and water for injection.
  • Dissolution: Sinomenine hydrochloride is dissolved in nitrogen-purged water, followed by addition and dissolution of sodium sulfite and disodium edetate.
  • Activated Carbon Treatment: 0.05-0.5% activated carbon is added at 35-45°C for 10 minutes to remove color.
  • Filtration: The solution is filtered through 0.25-0.65 μm and 0.10-0.30 μm filters.
  • Sterilization and Filling: The filtered solution is sterilized and filled into sterile ampoules.

Sustained-Release Tablets Preparation

  • Raw Materials: Sinomenine hydrochloride (50-70 weight parts), hypromellose (80-90 weight parts), pregelatinized starch (70-90 weight parts), microcrystalline cellulose (80-90 weight parts), micropowder silica gel (1-2 weight parts), magnesium stearate (1-2 weight parts).
  • Mixing: The powders are mixed thoroughly for 20-40 minutes, followed by addition of lubricants and further mixing.
  • Tabletting and Coating: The mixture is compressed into tablets and coated.
  • Packaging: Tablets are packed in aluminum bags for stability.

Summary Table of Preparation Parameters

Step Conditions/Parameters Notes
Extraction 0.1-1.0 mol/L HCl, 60-1000 vol, 0.5-8 h moistening Percolation 2-5 mL/min, 6-24 h collection
Ion Exchange Purification Cation exchange resin, 2-5 BV/h loading and elution pH adjusted to 6-8, desalination
Refinement Reflux with 10-95% ethanol or water, 3-6% activated carbon Hot filtration, crystallization, ethanol wash
Crystallization Cooling after concentration Produces sinomenine hydrochloride crystals
Eye Drops Formulation Sinomenine hydrochloride 10-40 parts, sodium sulfite 0.5-5 parts Activated carbon treatment, filtration, sterilization
Sustained-Release Tablets Sinomenine hydrochloride 50-70 parts, excipients as above Mixing, tabletting, coating, packaging

Research Findings and Quality Control

  • The use of activated carbon during reflux significantly improves the purity and color of the final product.
  • Ion exchange resin purification effectively removes alkaloid impurities and other colored substances.
  • The crystallization step is critical for obtaining the dihydrate form with consistent physicochemical properties.
  • The sustained-release tablet formulation ensures controlled drug release, improving therapeutic efficacy.
  • Analytical methods such as thin-layer chromatography and silico-tungstic acid test solution are employed for monitoring sinomenine presence and purity during processing.

Scientific Research Applications

Pharmacological Properties

Sinomenine hydrochloride exhibits several pharmacological effects:

  • Anti-inflammatory : It suppresses pro-inflammatory cytokines and is used in treating rheumatoid arthritis.
  • Neuroprotective : It shows promise in treating cerebral ischemia and intracerebral hemorrhage.
  • Antitumor : Emerging evidence suggests its efficacy against various cancers.

Neurological Disorders

Sinomenine hydrochloride has demonstrated significant neuroprotective effects in conditions like cerebral ischemia and intracerebral hemorrhage.

  • Cerebral Ischemia : In animal models, sinomenine administration reduced infarct volume and neurological deficits post-middle cerebral artery occlusion (MCAO). For instance, a study showed that a dose of 20 mg/kg significantly mitigated brain damage when administered intraperitoneally after MCAO .
StudyDosageAdministration RouteOutcome
Qiu et al., 201610-20 mg/kgIntraperitonealReduced cerebral infarction
Yang et al., 201690 mg/kgTail vein injectionDecreased neurological severity
  • Intracerebral Hemorrhage : Sinomenine's anti-inflammatory properties were highlighted in studies showing reduced brain edema and neuronal damage in models of subarachnoid hemorrhage. Administration of sinomenine (20 mg/kg) led to a significant decrease in inflammatory markers .

Inflammatory Diseases

Sinomenine hydrochloride is widely recognized for its role as a disease-modifying anti-rheumatic drug (DMARD) in rheumatoid arthritis treatment.

  • Mechanism : It inhibits lymphocyte proliferation and modulates cytokine expression, leading to reduced inflammation . Clinical studies have shown improved patient outcomes with sinomenine treatment compared to traditional therapies.
StudyConditionFindings
Liu et al., 1994Rheumatoid ArthritisInhibition of lymphocyte proliferation
Wang et al., 2005Adjuvant ArthritisModulation of cytokines in macrophages

Cancer Treatment

Recent studies have explored sinomenine's potential as an antitumor agent.

  • Ovarian Cancer : Sinomenine hydrochloride has been shown to inhibit the growth of ovarian cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
StudyCancer TypeMechanism
Zhang et al., 2019Ovarian CancerInduction of apoptosis

Case Studies

Several case studies illustrate the clinical applications of sinomenine hydrochloride:

  • Sepsis Management : A study demonstrated that sinomenine hydrochloride improved survival rates in mice subjected to sepsis induced by cecal ligation and puncture (CLP). The treatment reduced organ dysfunction and systemic inflammatory responses .
  • Colitis Treatment : In models of dextran sulfate sodium-induced colitis, sinomenine hydrochloride exhibited anti-inflammatory effects, reducing inflammatory markers and improving histological scores .

Comparison with Similar Compounds

Key Observations :

  • Structural Diversity: Sinomenine is a morphinan derivative, whereas Terazosin (quinazoline) and Harmaline (β-carboline) belong to distinct alkaloid classes. This structural divergence correlates with differences in pharmacological targets .
  • Hydration Effects: Unlike Terazosin HCl dihydrate, which has well-characterized triclinic crystals , sinomenine’s hydrate structure remains undetermined, highlighting a research gap.

Pharmacological and Toxicological Profiles

Compound Primary Use Mechanism of Action Acute Toxicity (LD₅₀, Category)
Sinomenine HCl dihydrate Anti-inflammatory, Immunosuppression Inhibits NF-κB and COX-2 pathways 0.114 g (Category IV)
Terazosin HCl dihydrate Hypertension, BPH α1-adrenergic receptor antagonism Not reported
Amiloride HCl dihydrate Diuretic (K⁺-sparing) ENaC and uTPA receptor inhibition 1.9 g (Category V)
Harmaline HCl dihydrate Neuroresearch, Antitumor MAO-A inhibition, Caspase-8 activation Not fully investigated

Key Observations :

  • Toxicity: Sinomenine exhibits lower acute toxicity (Category IV) compared to Amiloride (Category V) and nicotine (Category II) .
  • Therapeutic Targets: Sinomenine’s immunomodulatory effects contrast with Amiloride’s diuretic action and Harmaline’s neuroactive properties .

Stability and Handling Requirements

Compound Stability Storage Conditions Handling Precautions
Sinomenine HCl dihydrate Stable under normal conditions Sealed container, dry environment Avoid skin/eye contact; use gloves
Terazosin HCl dihydrate Hygroscopic Protect from moisture Use desiccants
Quinine HCl dihydrate Light-sensitive Amber glass, 15–25°C Avoid prolonged exposure to air

Key Observations :

  • Sinomenine requires standard storage protocols, whereas Terazosin’s hygroscopicity and Quinine’s photosensitivity demand specialized handling .

Research Findings and Discussion

  • Structural Insights: The absence of crystallographic data for sinomenine HCl dihydrate limits understanding of its hydration effects compared to Terazosin .
  • Therapeutic Potential: Sinomenine’s low toxicity and anti-inflammatory efficacy position it as a safer alternative to NSAIDs, though its mechanisms require further elucidation .
  • Comparative Gaps: Unlike Harmaline and Amiloride, sinomenine’s interactions with ion channels or enzymes like MAO remain underexplored .

Q & A

Q. How can researchers confirm the identity and purity of Sinomenine hydrochloride dihydrate in experimental settings?

Methodological Answer:

  • Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity by comparing peaks with reference data .
  • Chromatography : Employ high-performance liquid chromatography (HPLC) with UV detection to assess purity (>98% is typical for research-grade material) .
  • Elemental Analysis : Confirm molecular composition (C₁₉H₂₈ClNO₆) via combustion analysis for carbon, hydrogen, and nitrogen content .
  • CAS Verification : Cross-check the CAS number (6106-69-0 for the dihydrate form) with certified reference materials .

Q. What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer:

  • Temperature : Store at 2–8°C in a tightly sealed container to prevent hydration/dehydration .
  • Humidity Control : Use desiccants in storage areas to avoid moisture absorption, which may alter crystallinity .
  • Light Sensitivity : Protect from prolonged light exposure by using amber glass vials or opaque packaging .
  • Compatibility : Avoid storage near strong oxidizing agents or bases to prevent degradation .

Q. What solvents and solubility profiles are critical for formulating this compound in in vitro assays?

Methodological Answer:

  • Aqueous Solubility : Soluble in water (≥10 mg/mL at 25°C), making it suitable for buffer-based assays .
  • Organic Solvents : Test solubility in dimethyl sulfoxide (DMSO) for stock solutions (e.g., 50 mM), ensuring compatibility with cell culture media .
  • pH Considerations : Monitor solubility changes in acidic (pH <5) or alkaline (pH >8) conditions, as protonation of the tertiary amine may affect dissolution .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s dual role as an NF-κB inhibitor and μ-opioid receptor activator?

Methodological Answer:

  • In Vitro Models :
    • Use luciferase reporter assays in HEK293 cells transfected with NF-κB response elements to quantify inhibition .
    • Perform radioligand binding assays (e.g., [³H]-DAMGO) on neuronal membranes to measure μ-opioid receptor affinity .
  • Dose-Response Curves : Establish IC₅₀ values for NF-κB inhibition (typical range: 10–100 μM) and EC₅₀ for receptor activation .
  • Cross-Validation : Compare results with siRNA-mediated knockdown of target proteins to confirm specificity .

Q. How can contradictions in pharmacokinetic data across studies (e.g., bioavailability discrepancies) be systematically addressed?

Methodological Answer:

  • Variable Standardization : Control for factors like animal models (e.g., Sprague-Dawley rats vs. C57BL/6 mice) and administration routes (oral vs. intravenous) .
  • Analytical Validation : Use ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to improve detection sensitivity in plasma samples .
  • Meta-Analysis : Conduct a systematic review of existing data to identify confounding variables (e.g., dihydrate vs. anhydrous forms) .

Q. What analytical techniques are essential for characterizing the crystal structure and hydration stability of the dihydrate form?

Methodological Answer:

  • X-Ray Diffraction (XRD) : Resolve the crystal lattice to confirm the presence of two water molecules in the unit cell .
  • Thermogravimetric Analysis (TGA) : Measure weight loss at 100–120°C to quantify bound water content .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and phase transitions under controlled humidity .
  • Stability Testing : Compare dissolution rates and crystallinity after accelerated aging (40°C/75% RH for 3 months) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods when handling powdered forms to avoid inhalation of aerosols .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste per local regulations .
  • First Aid : For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Q. How can researchers optimize synthetic routes to improve the yield of this compound?

Methodological Answer:

  • Precursor Selection : Start with high-purity Sinomenine (CAS 115-53-7) and use hydrochloric acid (HCl) for salt formation .
  • Crystallization Control : Adjust cooling rates during recrystallization to favor dihydrate formation over anhydrous forms .
  • Quality Control : Monitor reaction pH (target 2–3) and temperature (20–25°C) to minimize byproducts .

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